molecular formula C11H9N5O B2612439 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline CAS No. 1232770-00-1

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline

Cat. No.: B2612439
CAS No.: 1232770-00-1
M. Wt: 227.227
InChI Key: WBRAJIHRVONSLR-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an aniline group attached via an oxygen linker.

Preparation Methods

The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline typically involves the formation of the triazolo-pyridazine core followed by the introduction of the aniline group. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline include:

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAJIHRVONSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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